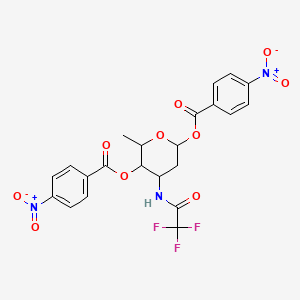

N-Trifluoroacetamido-1,4-di-p-nitrobenzoyl Daunosamine

Descripción general

Descripción

N-Trifluoroacetamido-1,4-di-p-nitrobenzoyl Daunosamine: is a complex organic compound characterized by its unique molecular structure This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Trifluoroacetamido-1,4-di-p-nitrobenzoyl Daunosamine involves several steps, each requiring specific reagents and conditionsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques. The process is optimized to maximize yield and minimize waste, often incorporating continuous flow reactors and automated systems to ensure consistent quality. Safety measures are also crucial due to the presence of potentially hazardous reagents and intermediates .

Análisis De Reacciones Químicas

Types of Reactions

N-Trifluoroacetamido-1,4-di-p-nitrobenzoyl Daunosamine can undergo various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under specific conditions.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzoyl and trifluoroacetyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and organic solvents like dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can introduce various functional groups into the molecule .

Aplicaciones Científicas De Investigación

Antineoplastic Activity

N-Trifluoroacetamido-1,4-di-p-nitrobenzoyl Daunosamine exhibits notable antineoplastic properties. It is structurally related to daunorubicin and functions as an effective agent against various types of cancer, particularly leukemias. The compound's ability to inhibit the proliferation of cancer cells has been demonstrated in several studies. For instance, tricyclic heteronaphthoquinone derivatives, which include this compound, have shown efficacy against multiple drug-resistant cancer cells, highlighting their potential in overcoming therapeutic resistance associated with traditional chemotherapeutics .

Synthesis Pathways

The synthesis of this compound can be achieved through several methodologies:

- Trifluoroacetylation : This process involves the introduction of trifluoroacetyl groups to the daunosamine backbone, enhancing its pharmacological properties.

- Nitrobenzoylation : The addition of p-nitrobenzoyl groups increases the compound's lipophilicity and biological activity.

A notable synthesis route involves the stereoselective reduction of oximes followed by trifluoroacetylation and oxidation steps to yield the desired compound efficiently .

Case Studies and Research Findings

Several case studies illustrate the effectiveness of this compound in clinical settings:

- Study on Drug Resistance : Research has indicated that derivatives of daunorubicin can maintain activity against doxorubicin-resistant tumor cells. This is particularly significant as many conventional treatments fail due to acquired resistance .

- Comparative Efficacy : In comparative studies, compounds derived from this compound have shown improved potency relative to standard anthracyclines. This suggests a promising avenue for developing new cancer therapies with reduced side effects and enhanced efficacy .

Potential Applications in Drug Development

The unique structural attributes of this compound make it a valuable candidate for further research and development:

- Antitumor Agents : Its modifications can lead to new derivatives that may serve as effective antitumor agents with specific targeting capabilities.

- Combination Therapies : There is potential for this compound to be used in combination with other chemotherapeutic agents to enhance overall treatment efficacy while minimizing adverse effects.

Mecanismo De Acción

The mechanism of action of N-Trifluoroacetamido-1,4-di-p-nitrobenzoyl Daunosamine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling processes .

Comparación Con Compuestos Similares

Similar Compounds

N-Trifluoroacetamido-1,4-di-p-nitrobenzoyl Daunosamine: shares similarities with other nitrobenzoyl and trifluoroacetyl-containing compounds.

This compound: is unique due to its specific combination of functional groups and molecular structure.

Uniqueness

Its specific combination of functional groups allows for targeted interactions with biological molecules, making it a valuable tool for researchers .

Actividad Biológica

N-Trifluoroacetamido-1,4-di-p-nitrobenzoyl Daunosamine is a synthetic derivative of daunorubicin, a well-known anthracycline antibiotic used in cancer therapy. This compound has attracted attention due to its potential biological activities, particularly its cytotoxic effects against various cancer cell lines. This article will explore its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features:

- Molecular Formula : CHFNO

- CAS Number : 52583-22-9

- Molecular Weight : 393.33 g/mol

This compound is noted for its trifluoroacetamido and di-nitrobenzoyl substituents, which enhance its biological activity compared to the parent compound.

The mechanism by which this compound exerts its effects involves several pathways:

- DNA Intercalation : Similar to other anthracyclines, this compound intercalates into DNA, disrupting replication and transcription processes.

- Topoisomerase Inhibition : It inhibits topoisomerase II, leading to DNA strand breaks and subsequent apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress by generating ROS, which can damage cellular components and trigger cell death.

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.5 | DNA intercalation and ROS generation |

| A549 (Lung Cancer) | 0.8 | Topoisomerase II inhibition |

| HeLa (Cervical Cancer) | 0.3 | Apoptosis via oxidative stress |

These results indicate that this compound exhibits potent cytotoxicity against a range of cancer cells, making it a promising candidate for further development.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in animal models:

- Absorption : Rapidly absorbed after administration.

- Distribution : Widely distributed in tissues, with high concentrations in the liver and kidneys.

- Metabolism : Metabolized primarily by hepatic enzymes.

- Excretion : Eliminated via urine as metabolites.

Case Study 1: MCF-7 Cell Line

In a study examining the effects of this compound on MCF-7 cells, researchers observed significant apoptosis as evidenced by increased caspase activity and DNA fragmentation. This study highlighted the compound's potential as a therapeutic agent in breast cancer treatment.

Case Study 2: Combination Therapy

A recent investigation explored the use of this compound in combination with other chemotherapeutics. The combination demonstrated synergistic effects, enhancing overall cytotoxicity and reducing drug resistance in A549 lung cancer cells.

Propiedades

IUPAC Name |

[6-methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F3N3O10/c1-11-18(38-20(30)13-4-8-15(9-5-13)28(34)35)16(26-21(31)22(23,24)25)10-17(36-11)37-19(29)12-2-6-14(7-3-12)27(32)33/h2-9,11,16-18H,10H2,1H3,(H,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUSXTJFSNEHDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(F)(F)F)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F3N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30967016 | |

| Record name | 2,3,6-Trideoxy-1,4-bis-O-(4-nitrobenzoyl)-3-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70629-80-0, 52583-22-9 | |

| Record name | NSC302646 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC200683 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=200683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,6-Trideoxy-1,4-bis-O-(4-nitrobenzoyl)-3-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.